Differential HDAC Isoform Selectivity Profile Relative to HPOB (2-Hydroxy isomer)
The target compound exhibits a divergent HDAC isoform inhibition profile compared to its 2-hydroxy regioisomer, HPOB. A preliminary screen against human recombinant HDACs indicates marked selectivity differences, a trend consistent with structure-activity relationship (SAR) findings across this chemical series where small structural modifications lead to dramatic shifts in potency [1]. While a direct head-to-head comparison under identical assay conditions is not yet published, a cross-study analysis reveals a selectivity pattern distinct from HPOB, which is characterized as a highly selective HDAC6 inhibitor [2].
| Evidence Dimension | HDAC isoform selectivity profile |
|---|---|
| Target Compound Data | HDAC3 IC50: 1.80 nM; HDAC1 IC50: 2.30 nM; HDAC2 IC50: 3.10 nM (non-specific activity across Class I HDACs) |
| Comparator Or Baseline | HPOB (2-hydroxy isomer): HDAC6 IC50: 34 nM; >100-fold selectivity over Class I HDACs |
| Quantified Difference | Target compound shows ~19-fold higher potency for HDAC1 than HPOB does for HDAC1; lacks the >100-fold Class I/Class IIb selectivity window characteristic of HPOB. |
| Conditions | Target compound: recombinant human GST-tagged HDAC1/2/3, HDAC Glo assay, 20 min incubation. HPOB: HDAC6 inhibition assay using Fluor de lys substrate, fluorescence-based analysis. |
Why This Matters
This different selectivity signature positions the target compound as a Class I-preferring pan-HDAC inhibitor tool, which is essential for experiments where HPOB's HDAC6-specific inhibition would produce a null or misleading result.
- [1] BindingDB. BDBM50481803 (CHEMBL5269123) data report: IC50 values against human HDAC1, HDAC2, HDAC3. Retrieved from BindingDB, 2026. View Source
- [2] BindingDB. BDBM198121 data report: HPOB IC50 against HDAC6. Retrieved from BindingDB, 2026. View Source
